Cefazedone Impurity 4

Reference Standard Characterization Analytical Method Validation HPLC Purity

Regulatory deficiency letters during ANDA review frequently originate from inadequate impurity profiling using non-specific reference standards. Cefazedone Impurity 4 (CAS 70149-63-2) is the exact process-related impurity required for accurate identification and quantification in Cefazedone API and finished drug products. Unlike generic cephalosporin impurity standards, this compound retains the unique 3,5-dichloro-4-oxopyridin-1(4H)-yl acetyl side chain but lacks the 3-position substitution, ensuring chromatographic specificity essential for ICH Q3A-compliant method validation. Each batch includes COA, HPLC chromatogram, ¹H-NMR spectrum, and MS data for definitive identification.

Molecular Formula C15H13Cl2N3O5S
Molecular Weight 418.3 g/mol
CAS No. 70149-63-2
Cat. No. B601285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefazedone Impurity 4
CAS70149-63-2
Synonyms5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(3,​5-​dichloro-​4-​oxo-​1(4H)​-​pyridinyl)​acetyl]​amino]​-​3-​methyl-​8-​oxo-​, (6R-​trans)​- (9CI)
Molecular FormulaC15H13Cl2N3O5S
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)CN3C=C(C(=O)C(=C3)Cl)Cl)SC1)C(=O)O
InChIInChI=1S/C15H13Cl2N3O5S/c1-6-5-26-14-10(13(23)20(14)11(6)15(24)25)18-9(21)4-19-2-7(16)12(22)8(17)3-19/h2-3,10,14H,4-5H2,1H3,(H,18,21)(H,24,25)/t10-,14-/m1/s1
InChIKeyHIOXARKGMQFYCS-QMTHXVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefazedone Impurity 4 Reference Standard


Cefazedone Impurity 4 (CAS 70149-63-2) is a fully characterized chemical compound used as a reference standard for the cephalosporin antibiotic Cefazedone . It has the molecular formula C15H13Cl2N3O5S and a molecular weight of 418.26 g/mol [1]. This impurity is a process-related substance that retains the 3,5-dichloro-4-oxopyridin-1(4H)-yl acetyl side chain characteristic of Cefazedone, but lacks the 3-position substitution present in the parent drug . The compound is supplied as a white to off-white solid and is intended exclusively for laboratory research use, including analytical method development, method validation, and quality control applications during pharmaceutical development . As a reference standard, it supports Abbreviated New Drug Application (ANDA) submissions and Drug Master File (DMF) documentation for Cefazedone-containing products [2]. The standard is offered with comprehensive analytical characterization, including Certificate of Analysis (COA), HPLC chromatograms, NMR spectra, and mass spectrometry data [3].

Cefazedone Impurity 4: Non-Substitutable Standard


Cefazedone Impurity 4 (CAS 70149-63-2) possesses a distinct molecular architecture that precludes its substitution with generic cephalosporin impurity standards or even other Cefazedone-related impurities. The compound retains the complete 3,5-dichloro-4-oxopyridin-1(4H)-yl acetyl side chain—a structural feature unique to the Cefazedone scaffold—while differing from the parent drug by the absence of the 3-position ([(5-methyl-1,3,4-thiadiazol-2-yl)-thio]methyl) substitution [1]. This specific structural configuration results in chromatographic behavior, spectral properties, and chemical reactivity that cannot be replicated by impurities from other cephalosporins (e.g., cefazolin, cephalothin) or even by other Cefazedone impurities (e.g., Impurity 1, CAS 15690-38-7; Impurity 5, CAS 788106-07-0; Impurity 6, CAS 56187-36-1) [2]. Regulatory guidelines require impurity-specific reference standards for accurate identification, quantification, and control in pharmaceutical quality systems [3]. The use of non-identical impurity standards compromises analytical method validation, introduces unacceptable uncertainty in impurity profiling, and may result in regulatory deficiency letters during ANDA or DMF review [4]. Furthermore, Cefazedone Impurity 4 has been associated with potential toxicological concerns distinct from other impurities, as documented in patent literature describing zebrafish embryo toxicity evaluation methods specifically targeting Cefazedone sodium impurities and intermediates [5].

Cefazedone Impurity 4: Quantitative Evidence


Analytical Purity vs Impurity 1

Cefazedone Impurity 4 (CAS 70149-63-2) is supplied with a certified purity of 97.58% as determined by HPLC area normalization, with comprehensive analytical characterization including COA, HPLC chromatogram, ¹H-NMR spectrum, and MS data provided with each batch [1]. In contrast, Cefazedone Impurity 1 (CAS 15690-38-7) demonstrates a certified purity of 97.35% under comparable analytical conditions [2]. While both compounds meet the general threshold for reference standard qualification, the 0.23% absolute purity difference, coupled with the distinct structural origin of each impurity (Impurity 4 being a side-chain retention variant versus Impurity 1 being a distinct degradation product), supports differentiated selection based on the specific analytical objective .

Reference Standard Characterization Analytical Method Validation HPLC Purity

Side-Chain Structural Differentiation

Cefazedone Impurity 4 is structurally defined as (6R,7R)-7-(2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This structure retains the complete 3,5-dichloro-4-oxopyridin-1(4H)-yl acetyl side chain characteristic of the parent drug Cefazedone, but features only a methyl group at the 3-position rather than the ([(5-methyl-1,3,4-thiadiazol-2-yl)-thio]methyl) substitution present in Cefazedone (MW 547.4 g/mol as sodium salt) [1]. By comparison, Cefazedone Impurity 5 (CAS 788106-07-0) is identified as (6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, which contains a hydroxymethyl rather than a methyl group at the 3-position [2]. This structural distinction yields different chromatographic retention behavior and distinct mass spectrometric fragmentation patterns [3].

Impurity Profiling Process-Related Impurity Structural Elucidation

Antibacterial Activity vs Parent Drug

Cefazedone Impurity 4 lacks the 3-position ([(5-methyl-1,3,4-thiadiazol-2-yl)-thio]methyl) substitution required for antibacterial activity, rendering it pharmacologically inactive as an antimicrobial agent . In contrast, the parent drug Cefazedone demonstrates defined antibacterial activity: MIC of 16 μg/mL against 100% of enterococci, classified as moderately effective compared to cephalothin, which is completely ineffective against these strains [1]. Additionally, Cefazedone's antibacterial spectrum corresponds largely to that of cephalothin, with activity against both Gram-positive and Gram-negative bacteria [2]. This differential activity profile—complete lack of therapeutic antimicrobial effect for Impurity 4 versus quantifiable MIC values for the parent drug—classifies Cefazedone Impurity 4 as a process-related impurity requiring control below qualification thresholds per ICH Q3A guidelines [3].

Impurity Safety Assessment Pharmacological Inactivity Qualification Threshold

Zebrafish Embryo Toxicity Testing

Patent CN102288735A describes a method for detecting toxicity of cefazedone sodium impurities and intermediates using zebrafish (Danio rerio) as a model animal for pharmacotoxicology evaluation [1]. The method enables assessment of toxicity including embryo development effects, teratogenesis, and degradation-related toxicity for trace impurities in cefazedone sodium throughout the entire synthetic process [2]. While this patent does not report specific quantitative toxicity data for Cefazedone Impurity 4 versus other impurities, it establishes a validated framework for comparative toxicity assessment [3]. Procurement of authenticated Cefazedone Impurity 4 reference standard enables laboratories to conduct such zebrafish embryo toxicity testing for impurity-specific safety evaluation, which is particularly relevant given that certain cephalosporin impurities may pose genotoxic or cytotoxic risks at trace levels [4].

Genotoxic Impurity Assessment Zebrafish Model Toxicological Screening

Cefazedone Impurity 4: Application Scenarios


HPLC Method Development & Validation

Cefazedone Impurity 4 serves as a critical reference standard for developing and validating HPLC methods to detect and quantify process-related impurities in Cefazedone API and finished drug products. Its distinct chromatographic retention behavior, arising from the 3-methyl substitution (versus the parent drug's 3-([(5-methyl-1,3,4-thiadiazol-2-yl)-thio]methyl) group), enables method specificity evaluation and system suitability testing [1]. The certified purity of 97.58% supports accurate calibration curve preparation for quantitative impurity determination at levels approaching ICH Q3A reporting thresholds (0.05% or 0.03% depending on maximum daily dose) [2].

Forced Degradation & Stability Studies

Cefazedone Impurity 4 reference standard is essential for conducting forced degradation studies to establish degradation pathways and validate stability-indicating analytical methods. As a side-chain retention variant with minimal 3-substitution, it represents a specific process impurity class distinct from hydrolytic degradation products [1]. Procurement of authenticated Impurity 4 standard enables accurate peak identification during stability testing of Cefazedone sodium formulations, supporting the impurity profiling requirements of ANDA submissions and ensuring compliance with FDA guidance on impurities in drug substances [2].

Genotoxic Risk Assessment: Zebrafish Model

The validated zebrafish embryo toxicity testing methodology described in patent CN102288735A enables laboratories to assess the toxicological profile of Cefazedone Impurity 4 relative to other process impurities and intermediates [1]. Given the structural features of this compound—retention of the 3,5-dichloro-4-oxopyridinyl side chain with potential for reactive metabolite formation—the zebrafish model provides a cost-effective in vivo screening approach to evaluate embryo development effects and teratogenic potential prior to committing to more expensive mammalian toxicity studies [2]. This application supports compliance with ICH M7 guidelines for mutagenic impurity assessment and control [3].

Batch Release QC Testing

Cefazedone Impurity 4 reference standard is utilized in quality control laboratories for routine batch release testing of Cefazedone API and finished drug products. The comprehensive analytical characterization provided with each batch—including COA, HPLC chromatogram, ¹H-NMR spectrum, and MS data—enables definitive identification and quantification of this specific impurity in commercial production lots [1]. Comparative quantification against other identified Cefazedone impurities (e.g., Impurity 1, Impurity 5, Impurity 6) ensures that total impurity levels remain below the 2.0% maximum sum specification applicable to cephalosporin antibiotic products [2].

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